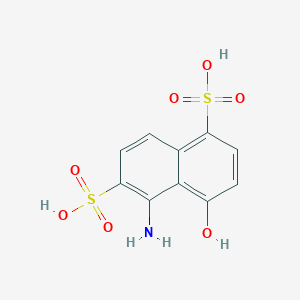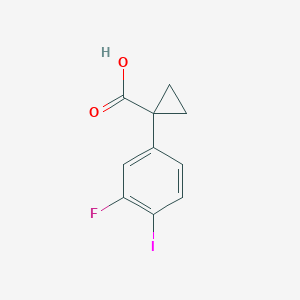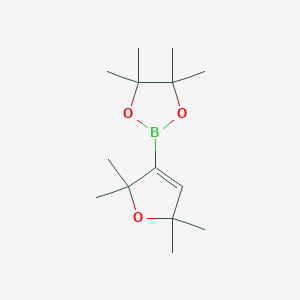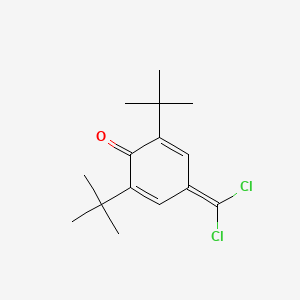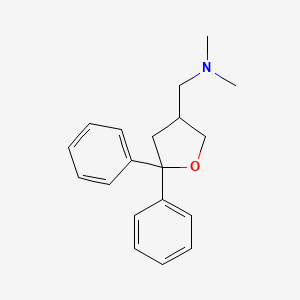
Anavex 1-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anavex 1-41 is a compound developed by Anavex Life Sciences Corp. It is a mixed sigma-1, muscarinic, and sodium-channel candidate drug. This compound has shown significant potential in neuroprotection and anti-amnesic effects, particularly in the context of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anavex 1-41 involves the creation of aminotetrahydrofuran derivatives. The specific synthetic routes and reaction conditions are proprietary to Anavex Life Sciences Corp. and are not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are also proprietary and not publicly available. Typically, such compounds are produced under stringent conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Anavex 1-41 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of oxidative stress markers.
Reduction: This reaction involves the gain of electrons and can mitigate oxidative stress.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as halogenated compounds
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties .
Scientific Research Applications
Anavex 1-41 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sigma-1 receptor ligands.
Biology: Investigated for its role in modulating cellular stress responses.
Medicine: Explored for its potential in treating neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
Anavex 1-41 exerts its effects by modulating sigma-1 receptors, which regulate calcium mobilization in neuronal cells. This regulation occurs through the Inositol Triphosphate receptors and the sarcoendoplasmic reticulum Ca2+/ATPase pump. The compound’s ability to fight endoplasmic reticulum stress and prevent neuronal apoptosis is crucial in its neuroprotective action .
Comparison with Similar Compounds
Similar Compounds
Anavex 2-73: Another compound developed by Anavex Life Sciences Corp. with similar neuroprotective properties.
Anavex 3-71: Demonstrates protective effects on mitochondrial enzyme complexes and synaptogenesis .
Uniqueness
Anavex 1-41 is unique due to its mixed sigma-1, muscarinic, and sodium-channel activity, which provides a multifaceted approach to neuroprotection and anti-amnesic effects .
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(5,5-diphenyloxolan-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C19H23NO/c1-20(2)14-16-13-19(21-15-16,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3 |
InChI Key |
AMVCMSPVJGQNFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)

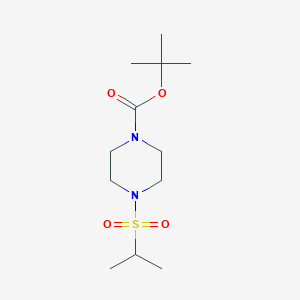


![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)
![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)
![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)
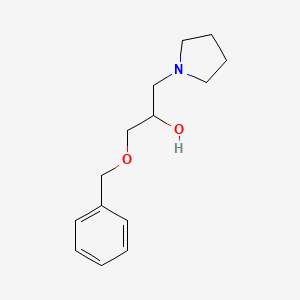
![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)
